

Application Notes and Protocols: AF 568 NHS Ester Labeling of Amine-Modified Oligonucleotides

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Compound of Interest

Compound Name: AF 568 NHS ester

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Introduction

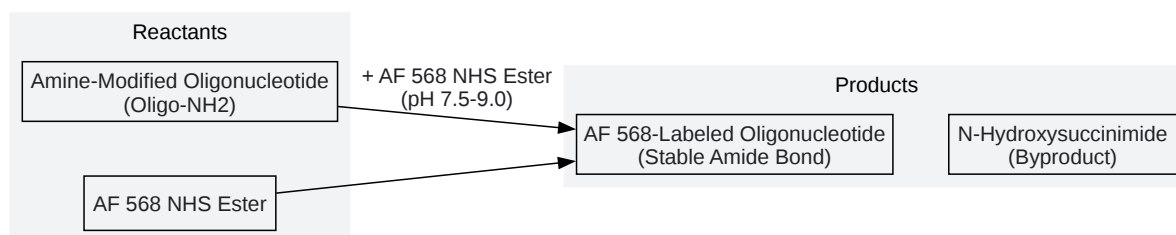
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[1][2] These labeled probes are utilized in a wide array of applications, including fluorescence in situ hybridization (FISH), real-time PCR, DNA sequencing, and microarray analysis.[3] The conjugation of a fluorophore to an oligonucleotide allows for sensitive and specific detection of target nucleic acid sequences.[4]

This document provides a detailed protocol for the labeling of amine-modified oligonucleotides with Alexa Fluor™ 568 (AF 568) N-hydroxysuccinimidyl (NHS) ester. AF 568 is a bright, photostable orange-fluorescent dye with a high quantum yield.[5][6] The NHS ester functional group readily reacts with primary aliphatic amines, such as those introduced at the 5' or 3' terminus of a synthetic oligonucleotide, to form a stable amide bond.[7][8] This post-synthesis labeling method is a robust and efficient way to generate high-quality fluorescent probes.

Principle of the Reaction

The labeling reaction is based on the nucleophilic attack of the primary amine on the oligonucleotide by the carbonyl carbon of the NHS ester group of the AF 568 dye. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a

byproduct. The reaction is typically carried out in a slightly basic buffer (pH 7.5-9.0) to ensure the primary amine is deprotonated and thus, maximally nucleophilic.[7][9][10]



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Figure 1: Chemical reaction for labeling amine-modified oligonucleotides.

Materials and Reagents

Oligonucleotides

- Amine-modified oligonucleotide (5' or 3' amino-modifier)
- Nuclease-free water

Labeling Reagent

- AF 568 NHS Ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[8][9]

Buffers and Solutions

- Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[8][10][11]
Avoid buffers containing primary amines, such as Tris.[9][10]
- Purification Columns: Size-exclusion chromatography (e.g., Glen Gel-Pak™) or reverse-phase HPLC columns (e.g., C18).[7][9]

- Ethanol Precipitation: 3 M sodium acetate and 100% ethanol.[11]
- TE Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0.

Quantitative Data Summary

Parameter	Value	Reference
AF 568 Dye Properties		
Excitation Maximum (Ex)	~578 nm	[5]
Emission Maximum (Em)	~603 nm	[5][12]
Molar Extinction Coefficient (at Ex)	~88,000 cm ⁻¹ M ⁻¹	[5]
Oligonucleotide Properties		
Molar Extinction Coefficient (at 260 nm)	Sequence-dependent	[13]
Labeling Reaction Parameters		
pH Range	7.5 - 9.0	[7][10]
Reaction Time	1 - 4 hours at room temperature or overnight at 4°C	[9][10][14]
Dye to Oligo Molar Ratio	5-10 fold excess of dye	[7]

Experimental Protocols

Preparation of Reagents

- Amine-Modified Oligonucleotide:
 - Resuspend the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
 - If the oligonucleotide is in a buffer containing amines, it must be purified by ethanol precipitation or dialysis against the labeling buffer.[9]

- **AF 568 NHS Ester** Stock Solution:
 - Prepare a stock solution of the **AF 568 NHS ester** at a concentration of 10 mg/mL in anhydrous DMF or DMSO.[\[9\]](#)[\[15\]](#)
 - This solution should be prepared fresh before each labeling reaction.[\[15\]](#)

Labeling Reaction

- In a microcentrifuge tube, combine the following:
 - 20-30 nmol of amine-modified oligonucleotide (e.g., 20-30 μ L of a 1 mM solution).[\[9\]](#)
 - 200 μ L of 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).[\[9\]](#)
- Add 5-10 equivalents of the **AF 568 NHS ester** stock solution to the oligonucleotide solution.[\[7\]](#)
- Vortex the reaction mixture gently and incubate for 1-3 hours at room temperature, protected from light.[\[9\]](#)[\[11\]](#) Alternatively, the reaction can be performed overnight at 4°C.[\[14\]](#)

Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted dye, which can interfere with downstream applications.[\[16\]](#) Several methods can be employed:

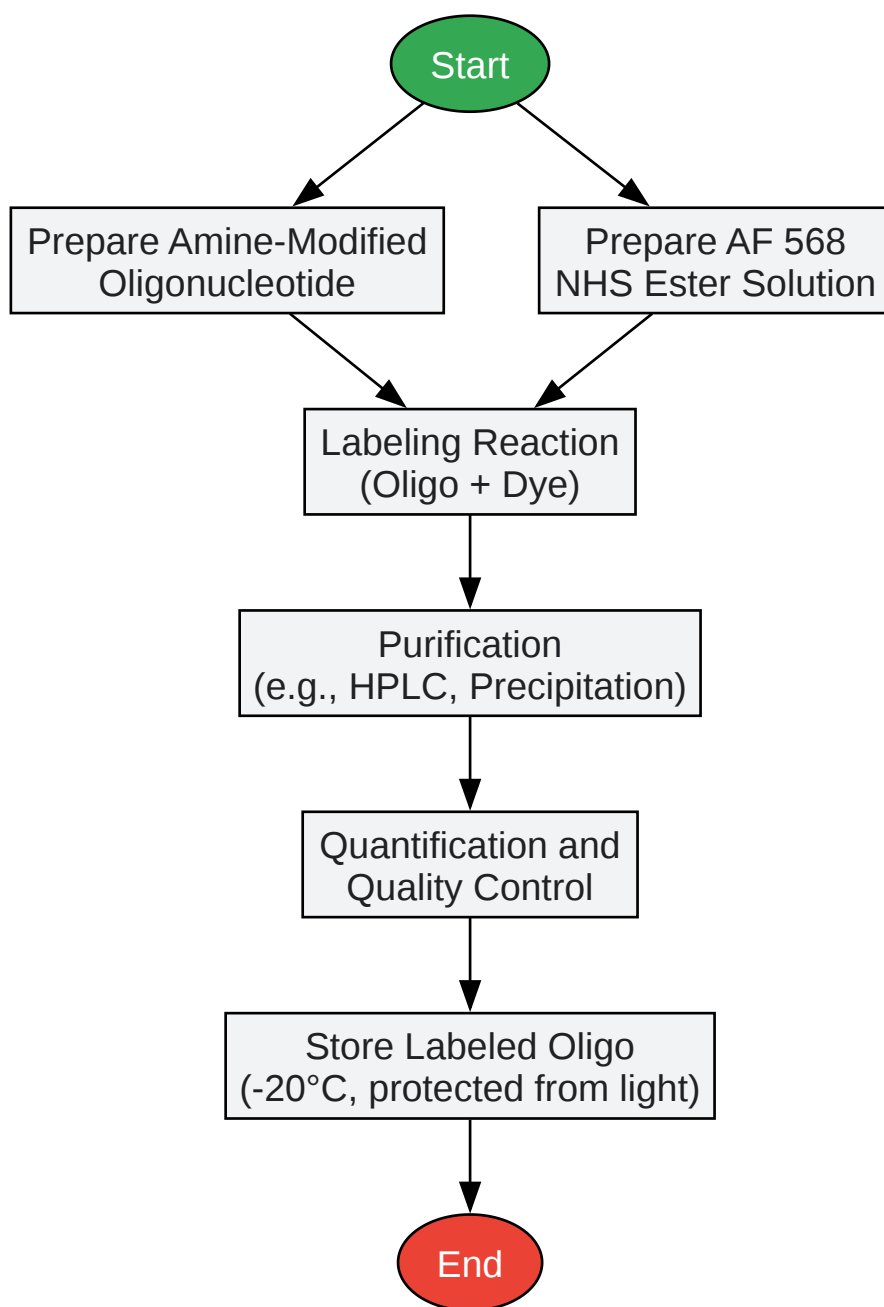
- Ethanol Precipitation:
 - Add 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol to the reaction mixture.[\[17\]](#)
 - Incubate at -20°C for at least 30 minutes.[\[9\]](#)[\[17\]](#)
 - Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes.[\[9\]](#)
 - Carefully discard the supernatant.
 - Wash the pellet with cold 70% ethanol and centrifuge again.[\[9\]](#)

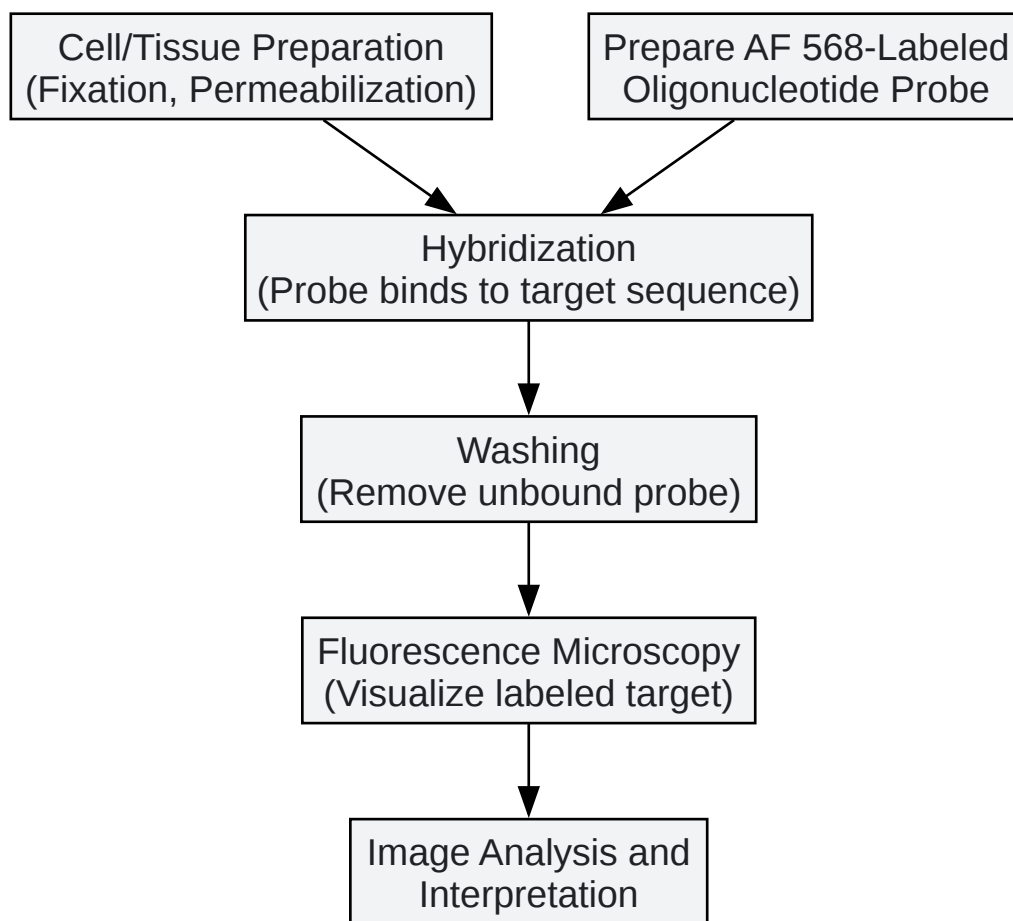
- Air-dry the pellet and resuspend in TE buffer.
- Size-Exclusion Chromatography:
 - Use a desalting column (e.g., Glen Gel-Pak™) according to the manufacturer's instructions to separate the labeled oligonucleotide from excess dye and salts.[7]
- High-Performance Liquid Chromatography (HPLC):
 - For the highest purity, reverse-phase HPLC is recommended.[9][18]
 - Use a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate) to separate the labeled oligonucleotide from the unlabeled oligo and free dye.[9]

Quantification and Quality Control

- Spectrophotometric Analysis:
 - Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and at the absorbance maximum of AF 568 (~578 nm).[14]
- Calculation of Oligonucleotide Concentration:
 - The concentration of the oligonucleotide can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 260 nm.[19]
 - $\text{Corrected } A_{260} = A_{260} - (A_{578} \times CF_{260})$, where CF_{260} is the correction factor for the dye's absorbance at 260 nm.
- Calculation of Degree of Labeling (DOL):
 - The DOL, or the ratio of dye molecules to oligonucleotide molecules, can be determined using the following formula: $\text{DOL} = (A_{578} \times \epsilon_{\text{oligo}}) / ((A_{260} - (A_{578} \times CF_{260})) \times \epsilon_{\text{dye}})$
Where ϵ_{oligo} is the molar extinction coefficient of the oligonucleotide at 260 nm and ϵ_{dye} is the molar extinction coefficient of AF 568 at 578 nm.

Experimental Workflow Diagram





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